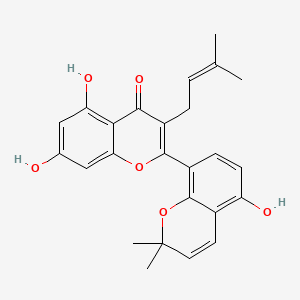

Kuwanon A

Description

This compound has been reported in Morus lhou, Morus alba, and Morus alba var. multicaulis with data available.

A natural prenylated flavone isolated from the root bark of Morus alba L.; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-3-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O6/c1-13(2)5-6-16-22(29)21-19(28)11-14(26)12-20(21)30-23(16)17-7-8-18(27)15-9-10-25(3,4)31-24(15)17/h5,7-12,26-28H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUNRZUFILGKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C4C(=C(C=C3)O)C=CC(O4)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701108820 | |

| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701108820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62949-77-3 | |

| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701108820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kuwanon A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY8P8K8Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kuwanon A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Kuwanon A: A Technical Guide on its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon A is a prenylated flavonoid isolated from the root bark of the mulberry tree, Morus alba L. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. It is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The information compiled herein is based on a thorough review of the scientific literature and aims to facilitate further investigation into the therapeutic potential of this promising natural compound.

Chemical Structure and Identification

This compound is classified as a flavone, a subclass of flavonoids characterized by a C6-C3-C6 backbone. Its structure features a chromen-4-one core with multiple hydroxyl and prenyl substitutions, which contribute to its biological activity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-3-(3-methylbut-2-enyl)chromen-4-one[1] |

| CAS Number | 62949-77-3[1] |

| Molecular Formula | C25H24O6[1] |

| Molecular Weight | 420.45 g/mol [1] |

| SMILES | CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C4C(=C(C=C3)O)C=CC(O4)(C)C)C |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile. While experimental data for some properties are limited, the following table summarizes the available information.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid | [2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3] Sparingly soluble in aqueous buffers. | Multiple Sources |

| Melting Point | Data not available for this compound. Kuwanon C has a melting point of 148-150 °C.[2] | [2] |

| pKa | No experimental data available. Determination can be performed using spectrophotometric or potentiometric titration methods.[4][5][6] | N/A |

Pharmacological Properties and Mechanism of Action

This compound has been investigated for several pharmacological activities, with a primary focus on its anti-inflammatory effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. A key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, with a reported IC50 value of 10.5 μM.[3] Overproduction of NO is a hallmark of inflammatory processes.

The anti-inflammatory effects of this compound are mediated, at least in part, through the modulation of key signaling pathways:

-

NF-κB Signaling Pathway: this compound is suggested to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[7][8] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By preventing the activation of NF-κB, this compound can suppress the downstream inflammatory cascade. The proposed mechanism involves the inhibition of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).[9][10]

-

Nrf2/HO-1 Signaling Pathway: There is evidence to suggest that compounds structurally related to this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[7][8][11][12] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1. Activation of this pathway can lead to a reduction in oxidative stress and inflammation. The activation of Nrf2 involves its translocation to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of target genes.[13][14]

Other Potential Activities

While less explored for this compound specifically, related compounds from Morus alba have shown a range of other biological activities, suggesting potential avenues for future research on this compound. These include antibacterial, antioxidant, and anticancer effects.

Experimental Protocols

Isolation and Purification of this compound from Morus alba Root Bark

The following is a general protocol for the isolation of flavonoids, including this compound, from the root bark of Morus alba. Specific yields and purities will vary depending on the starting material and the precise chromatographic conditions.

Workflow for this compound Isolation

Caption: General workflow for the isolation and purification of this compound.

-

Extraction: The dried and powdered root bark of Morus alba is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[8]

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing this compound is typically the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.[15]

-

Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[8]

In Vitro Anti-inflammatory Activity Assays

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

This assay is performed to determine the cytotoxic effect of this compound.

MTT Assay Workflow

Caption: Workflow for the MTT cell viability assay.

-

RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (typically ranging from 1 to 100 μM) for 24-48 hours.

-

Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[8]

-

The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

This assay measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.

Proposed Activation of the Nrf2/HO-1 Signaling Pathway by this compound

Caption: Proposed mechanism of this compound in the Nrf2/HO-1 signaling pathway.

In Vivo and Toxicological Data

Currently, there is a lack of publicly available in vivo efficacy and comprehensive toxicological data specifically for this compound. Studies on related compounds, such as Kuwanon C, have shown in vivo effects in animal models of Parkinson's disease. [16]Acute and subchronic toxicity studies would be necessary to establish the safety profile of this compound for any potential therapeutic applications. [17][18][19][20][21][22][23]

Conclusion and Future Directions

This compound is a promising natural product with well-documented in vitro anti-inflammatory properties. Its ability to modulate the NF-κB and potentially the Nrf2/HO-1 signaling pathways makes it an attractive candidate for further investigation as a therapeutic agent for inflammatory diseases. Future research should focus on:

-

Obtaining a complete physicochemical profile of this compound, including its melting point and pKa.

-

Elucidating the precise molecular targets of this compound within the NF-κB and Nrf2/HO-1 pathways.

-

Conducting in vivo studies to evaluate the efficacy of this compound in animal models of inflammation.

-

Performing comprehensive toxicological studies to determine its safety profile.

-

Investigating other potential pharmacological activities of this compound.

The information provided in this technical guide serves as a foundation for these future research endeavors, which will be critical in unlocking the full therapeutic potential of this compound.

References

- 1. 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | C25H24O6 | CID 44258296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kuwanon C | C25H26O6 | CID 5481958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. scielo.br [scielo.br]

- 5. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]

- 8. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. caymanchem.com [caymanchem.com]

- 17. subchronic toxicity studies: Topics by Science.gov [science.gov]

- 18. Evaluation of acute and sub-acute toxicity of selected traditional antiurolithiatic medicinal plant extracts in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. www2.e-kenkyu.com [www2.e-kenkyu.com]

- 21. Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Subchronic Oral Toxicity Study of Acanthopanax divaricatus var. albeofructus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Acute toxicity, 28-day repeated-dose toxicity and toxicokinetic study of timosaponin BII in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of Kuwanon A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon A is a prenylated flavonoid, specifically a flavone derivative, isolated from the root bark of the mulberry tree (Morus alba L.). This natural compound has garnered significant scientific interest due to its diverse and potent pharmacological activities. Extensive research has elucidated its mechanisms of action across several therapeutic areas, including oncology, inflammation, and metabolic disorders. This guide provides an in-depth technical overview of the molecular pathways and cellular processes modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.

Anticancer Activity

This compound exhibits significant anticancer properties, primarily through the induction of endoplasmic reticulum (ER) stress-mediated apoptosis and cell cycle arrest in various cancer cell lines, particularly in gastric cancer.

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

Caption: ER Stress-Mediated Apoptosis Pathway Induced by this compound.

Cell Cycle Arrest and Apoptosis Induction

This compound effectively induces cell cycle arrest at the G2/M phase in gastric cancer cells.[4] This is accompanied by the modulation of key cell cycle regulatory proteins. Furthermore, this compound promotes apoptosis, as evidenced by the increased expression of cleaved PARP and cleaved caspase 3.[4] The pan-caspase inhibitor Z-VAD-FMK can reverse the apoptotic effects of this compound, confirming the caspase-dependent nature of this process.[4]

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators and Enzymes

This compound significantly inhibits the production of nitric oxide (NO) in RAW264.7 macrophage cells.[5] It also exhibits selective inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[6][7] This selective inhibition is comparable to that of the known COX-2 inhibitor, celecoxib.[6]

Caption: Anti-inflammatory Action of this compound via Enzyme Inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activities of this compound.

Table 1: Inhibitory Concentrations (IC50) of this compound

| Biological Activity | Cell Line / Enzyme | IC50 Value | Reference |

| Nitric Oxide Production | RAW264.7 cells | 10.5 µM | [5][8] |

| COX-2 Inhibition | Enzyme Assay | 14 µM | [6][7] |

| Gastric Cancer Cell Viability (HGC-27) | HGC-27 cells | ~20 µM | [9] |

| Gastric Cancer Cell Viability (MKN-45) | MKN-45 cells | ~25 µM | [9] |

Table 2: Molecular Interactions of this compound with COX-2

| Interacting Residue | Interaction Energy (kcal/mol) | Reference |

| Arg120 and Tyr355 | -7.044 | [6][7] |

| Val89 | -6.599 | [6][7] |

Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Gastric cancer cell lines (e.g., HGC-27, MKN-45) are seeded in 96-well plates at a density of 5x10³ cells/well and cultured for 24 hours.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 10, 20, 30 µM) for 48 hours.

-

CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation: The plates are incubated for 2 hours at 37°C.

-

Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. Cell viability is calculated as a percentage of the control (DMSO-treated) group.[9]

Cell Cycle Analysis

-

Cell Treatment: Cells are treated with this compound or DMSO (control) for 48 hours.

-

Cell Harvesting: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined using cell cycle analysis software.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are incubated with this compound or DMSO for 48 hours.

-

Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4]

Western Blot Analysis

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p21, CDK1, Cyclin B1, cleaved PARP, cleaved caspase 3) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Caption: Experimental Workflow for Assessing Anticancer Activity.

COX Inhibition Assay

-

Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are prepared.

-

Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of this compound or a control inhibitor (celecoxib) for a specified time at room temperature.

-

Substrate Addition: The reaction is initiated by adding arachidonic acid as the substrate.

-

Reaction Termination and Measurement: The reaction is allowed to proceed for a set time and then terminated. The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.

-

IC50 Calculation: The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.[6]

Conclusion

This compound is a promising natural product with a well-defined, multi-targeted mechanism of action. Its ability to induce ER stress-mediated apoptosis and G2/M cell cycle arrest in cancer cells highlights its potential as an anticancer agent. Concurrently, its selective inhibition of COX-2 and suppression of nitric oxide production underscore its significant anti-inflammatory properties. The detailed understanding of its molecular interactions and cellular effects, as outlined in this guide, provides a solid foundation for further preclinical and clinical development of this compound and its derivatives for therapeutic applications in oncology and inflammatory diseases.

References

- 1. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from <i>Morus alba</i> - ProQuest [proquest.com]

- 7. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Kuwanon A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon A, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant interest within the scientific community for its diverse pharmacological activities. As with any compound intended for therapeutic development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It includes qualitative solubility information, general protocols for solubility and stability testing of flavonoids, and a discussion of the analytical methods pertinent to its quantification. Furthermore, this guide illustrates the key signaling pathways influenced by this compound, providing a broader context for its biological activity. While quantitative data for this compound remains limited in publicly available literature, this guide serves as a foundational resource for researchers and professionals in the field of drug development.

Solubility of this compound

The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. Currently, detailed quantitative solubility data for this compound in a wide range of solvents and pH conditions is not extensively documented in peer-reviewed literature. However, qualitative solubility information and general methodologies for its determination are available.

Qualitative Solubility

This compound has been reported to be soluble in several organic solvents. This is consistent with the generally lipophilic nature of prenylated flavonoids.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility | Citation(s) |

| Dimethyl sulfoxide (DMSO) | Soluble | [No specific quantitative data available] |

| Chloroform | Soluble | [No specific quantitative data available] |

| Dichloromethane | Soluble | [No specific quantitative data available] |

| Ethyl Acetate | Soluble | [No specific quantitative data available] |

| Acetone | Soluble | [No specific quantitative data available] |

| Water | Insoluble | [No specific quantitative data available] |

| Ethanol | Sparingly soluble | [No specific quantitative data available] |

| Methanol | Sparingly soluble | [No specific quantitative data available] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but specific concentrations have not been reported in the reviewed literature. "Sparingly soluble" and "insoluble" are relative terms based on general observations for flavonoids of similar structure.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a general guideline for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., phosphate buffer at various pH values, ethanol, DMSO)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., PDA or UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Stability of this compound

General Storage Recommendations

For long-term storage, this compound solid should be kept at -20°C. Stock solutions in organic solvents are typically stable for up to two weeks when stored at -20°C.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and establish the intrinsic stability of a molecule. These studies also help in developing stability-indicating analytical methods.

Table 2: Summary of Forced Degradation Conditions for Flavonoids

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C) | Hydrolysis of glycosidic bonds (if applicable), degradation of the flavonoid backbone. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, at room temperature or heated | Similar to acid hydrolysis, but often more rapid degradation. |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), at room temperature | Oxidation of phenolic hydroxyl groups, leading to quinone formation or ring opening. |

| Thermal Degradation | Dry heat (e.g., 60-100°C) | General decomposition, potential for polymerization. |

| Photodegradation | Exposure to UV and/or visible light (ICH Q1B guidelines) | Photodegradation can lead to complex mixtures of degradation products. |

Experimental Protocol for Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-PDA or HPLC-MS system

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Stress Conditions:

-

Acidic: Add HCl to the sample solution to a final concentration of 0.1 M. Heat as required.

-

Basic: Add NaOH to the sample solution to a final concentration of 0.1 M.

-

Oxidative: Add H₂O₂ to the sample solution to a final concentration of 3%.

-

Thermal: Expose a solid sample of this compound to dry heat in an oven.

-

Photolytic: Expose a solution of this compound to light in a photostability chamber.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method to determine the amount of this compound remaining and to detect the formation of any degradation products.

Caption: this compound may inhibit the NF-κB signaling pathway by preventing IκB degradation.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1). Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the expression of antioxidant genes. Some studies suggest that compounds from Morus alba can activate this pathway.

Activation of Nrf2/HO-1 Pathway

Caption: this compound may promote the dissociation of Nrf2 from Keap1, leading to antioxidant gene expression.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data remains a significant gap in the literature, the provided qualitative information, along with general experimental protocols and an overview of relevant analytical methods, offers a solid foundation for researchers. The elucidation of its interaction with key signaling pathways further underscores its therapeutic potential. Future research should focus on generating robust quantitative solubility and stability data to facilitate the continued development of this compound as a potential therapeutic agent.

Kuwanon A: A Technical Guide to Its Natural Sources, Derivatives, and Therapeutic Potential

An In-depth Analysis for Researchers and Drug Development Professionals

Foreword: Kuwanon A, a prenylated flavonoid predominantly found in the root bark of the mulberry tree, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its natural origins, known derivatives, biosynthetic pathways, and methods for its isolation and synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this promising natural compound.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the root bark of the mulberry tree, scientifically known as Morus alba L.[1][2]. This plant has been a staple in traditional medicine for centuries, particularly in East Asia, where it is used to treat a variety of ailments. This compound has also been reported in other species of the Morus genus, including Morus lhou and Morus alba var. multicaulis.

The concentration of this compound and other flavonoids can vary depending on the specific cultivar of Morus alba, geographical location, and harvest time. Research has shown that the root bark generally contains a higher concentration of these compounds compared to other parts of the plant, such as the leaves or twigs.

Derivatives of this compound

The derivatives of this compound can be broadly categorized into natural analogs and synthetic variations.

Natural Derivatives

Several other "Kuwanon" compounds have been isolated from Morus alba and are considered natural derivatives or analogs of this compound due to their structural similarities. These include:

-

Kuwanon G: One of the most abundant Kuwanon compounds in mulberry root bark.

-

Kuwanon H: Another significant flavonoid found in Morus alba.

-

Kuwanon E: A cytotoxic flavonoid also isolated from the mulberry tree.

-

Kuwanon T: A prenyl-flavonoid with demonstrated anti-inflammatory properties.

These compounds share the core flavonoid structure with variations in their prenyl groups and other substitutions, leading to a spectrum of biological activities.

Synthetic Derivatives

The total synthesis of this compound has been successfully achieved, opening avenues for the creation of novel synthetic derivatives. The first total synthesis of this compound and B was accomplished with overall yields of 6.6% and 11.6%, respectively, from a common intermediate[3][4]. This synthetic route provides a platform for medicinal chemists to design and produce analogs with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles. The ability to synthesize this compound and its derivatives allows for further exploration of their structure-activity relationships and the development of new therapeutic agents.

Quantitative Analysis of Kuwanon Content

| Compound | Plant Part | Cultivar | Yield (mg/g of extract) | Reference |

| Kuwanon G | Root Bark | Cheongil | 24.05 ± 23.17 | [5] |

| Morusin | Root Bark | Cheongil | 10.98 ± 10.49 | [5] |

| Kuwanon G | Root Bark | Not Specified | 1.94 - 2.26 | [6] |

| Morusin | Root Bark | Not Specified | 1.05 - 1.12 | [6] |

| Kuwanon H | Root Bark | Not Specified | 0.13% of ethyl acetate extract | [7] |

Note: The yields can vary significantly based on the extraction and purification methods employed.

Experimental Protocols

Isolation and Purification of Kuwanon Compounds from Morus alba Root Bark

The following is a generalized protocol based on methods described for the isolation of Kuwanon G and other flavonoids from Morus alba root bark. Researchers should optimize these steps for their specific needs.

1. Extraction:

- Dried and powdered root bark of Morus alba is extracted with methanol (MeOH) or 80% aqueous methanol at room temperature or under reflux[2][8].

- The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH)[2][8]. The majority of flavonoids, including this compound, are typically found in the ethyl acetate fraction.

3. Chromatographic Purification:

- The ethyl acetate fraction is subjected to repeated column chromatography (CC) for purification.

- Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, commonly a mixture of chloroform and methanol (e.g., CHCl₃:MeOH, 12:1 to 8:1)[2].

- Octadecylsilyl (ODS) Column Chromatography: Further purification can be achieved using a reverse-phase ODS column with a methanol-water gradient (e.g., MeOH:H₂O, 1:1)[2].

- Sephadex LH-20 Column Chromatography: This is often used as a final polishing step to remove smaller impurities[8].

4. Identification and Characterization:

- The purity of the isolated compounds is assessed by High-Performance Liquid Chromatography (HPLC).

- The structure of the isolated this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Total Synthesis of this compound

A detailed protocol for the total synthesis of this compound has been published. The synthesis involves multiple steps starting from commercially available materials and utilizes various organic reactions to construct the complex flavonoid structure. For the specific reaction conditions, reagents, and step-by-step procedures, researchers are directed to the primary literature on the total synthesis of Kuwanons A and B[3][4].

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of this compound follows the general phenylpropanoid and flavonoid biosynthetic pathways. While the exact enzymatic steps leading to this compound have not been fully elucidated, the general pathway is understood to proceed as follows:

-

Phenylpropanoid Pathway: The pathway starts with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL)[9].

-

Chalcone Synthesis: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by chalcone synthase (CHS) to form naringenin chalcone[4].

-

Flavanone Formation: Chalcone isomerase (CHI) catalyzes the cyclization of naringenin chalcone to form the flavanone, naringenin[4].

-

Prenylation: The addition of prenyl groups to the flavonoid backbone is a key step in the formation of this compound. This reaction is catalyzed by prenyltransferase enzymes, which transfer a dimethylallyl pyrophosphate (DMAPP) group to the flavonoid ring[10]. The specific prenyltransferases involved in this compound biosynthesis in Morus alba are still under investigation.

The following diagram illustrates the general biosynthetic pathway leading to prenylated flavonoids.

Caption: General biosynthetic pathway of prenylated flavonoids.

Signaling Pathways Modulated by Kuwanon Compounds

Research on Kuwanon T and Sanggenon A, structurally similar compounds from Morus alba, has shown that they exert their anti-inflammatory effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways[1]. It is highly probable that this compound acts through similar mechanisms.

-

Inhibition of NF-κB Pathway: In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory mediators. Kuwanon compounds have been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory cytokines.

-

Activation of Nrf2/HO-1 Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Kuwanon compounds can activate Nrf2, leading to increased HO-1 expression, which in turn helps to resolve inflammation.

The following diagram illustrates the proposed anti-inflammatory signaling pathway of this compound.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Conclusion

This compound stands out as a natural product with significant therapeutic promise. Its well-defined natural source in Morus alba root bark, coupled with the increasing feasibility of its chemical synthesis, makes it an attractive candidate for further research and development. The detailed understanding of its isolation, synthesis, and biological activities, as outlined in this guide, provides a solid foundation for scientists to explore its full potential in addressing various health challenges, particularly those related to inflammation. Further investigation into its specific biosynthetic pathway and the development of novel synthetic derivatives will undoubtedly pave the way for new therapeutic applications.

References

- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Morus alba L. and Natural Products Including Morusin on In Vivo Secretion and In Vitro Production of Airway MUC5AC Mucin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Chemistry and biosynthesis of prenylflavonoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthetic pathways and related genes regulation of bioactive ingredients in mulberry leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

Kuwanon A: A Flavonoid Derivative from Mulberry Root Bark with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Kuwanon A, a distinctive flavone derivative isolated from the root bark of the mulberry tree (Morus alba L.), has emerged as a compound of significant interest in the scientific community. Possessing a unique chemical structure, this natural product has demonstrated a spectrum of pharmacological activities, including notable anti-inflammatory, anticancer, and hypotensive effects. This guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities, and the molecular mechanisms that underpin its therapeutic potential. Summarized quantitative data, detailed experimental protocols, and visual representations of its signaling pathways are presented to facilitate further research and drug development endeavors.

Chemical and Physical Properties

This compound is a prenylated flavonoid characterized by the molecular formula C₂₅H₂₄O₆ and a molecular weight of 420.45 g/mol . Its structure features a flavone backbone with isoprenoid substitutions, which are crucial for its biological activity.

Biological Activities and Quantitative Data

This compound exhibits a range of biological effects, with its anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. The compound has demonstrated significant cytotoxicity, with IC₅₀ values summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference(s) |

| HCT116 | Colon Cancer | 16-32 | [1] |

| SW620 | Colon Cancer | 16-32 | [1] |

| ASPC-1 | Pancreatic Cancer | 8-16 | [1] |

| CAPAN-1 | Pancreatic Cancer | 8-16 | [1] |

| MKN45 | Gastric Cancer | 8-16 | [1] |

| HGC27 | Gastric Cancer | 8-16 | [1] |

Table 1: Anticancer Activity of this compound in Various Cancer Cell Lines

Mechanisms of Action

This compound exerts its biological effects through the modulation of key cellular signaling pathways.

Anti-inflammatory Mechanism

The anti-inflammatory effects of flavonoids from mulberry root bark, including Kuwanon derivatives, are primarily mediated through the inhibition of the NF-κB signaling pathway and the activation of the Nrf2/HO-1 pathway.

-

NF-κB Signaling Pathway: In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes, including iNOS and COX-2, and cytokines such as TNF-α and IL-6. This compound and related compounds have been shown to inhibit the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the inflammatory cascade.[5]

-

Nrf2/HO-1 Signaling Pathway: this compound can also induce the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, through the activation of the transcription factor Nrf2.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon stimulation by compounds like this compound, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of HO-1 and other cytoprotective genes.

Apoptosis Induction in Cancer Cells

This compound has been found to induce apoptosis in cancer cells, primarily through the induction of endoplasmic reticulum (ER) stress.[6] This leads to the activation of the unfolded protein response (UPR), which, when prolonged, triggers apoptotic cell death. The combination of this compound with chemotherapeutic agents like 5-fluorouracil has been shown to synergistically activate DDIT3 (CHOP), a key mediator of ER stress-induced apoptosis.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

The following protocol is a general method for the isolation of flavonoids from mulberry root bark, which can be adapted for this compound.

-

Extraction: The dried and powdered root bark of Morus alba is extracted with 80% aqueous methanol at room temperature.

-

Solvent Partitioning: The concentrated methanol extract is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

Column Chromatography: The EtOAc fraction, which is rich in flavonoids, is subjected to repeated column chromatography on silica gel and octadecyl silica (ODS) columns.

-

HPLC Purification: Final purification of this compound is achieved by high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase, such as a gradient of acetonitrile and water.[7]

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 2, 4, 8, 16, 32, 64, and 128 μM) for 48 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Western Blot Analysis for NF-κB and Nrf2 Pathways

This technique is used to analyze the protein expression levels involved in the signaling pathways modulated by this compound.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65, Nrf2, HO-1, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

-

Cell Culture and Treatment: Seed RAW264.7 cells in a 96-well plate and treat with this compound for 1 hour before stimulating with lipopolysaccharide (LPS) for 24 hours.

-

Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Assay Procedure: Mix 50 μL of the cell culture supernatant with 50 μL of Griess reagent in a 96-well plate.

-

Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.[8][9]

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

Caption: Experimental workflows for this compound.

Conclusion

This compound, a flavone derivative from mulberry root bark, presents a compelling profile as a potential therapeutic agent. Its well-documented anti-inflammatory and anticancer activities, mediated through the modulation of the NF-κB, Nrf2/HO-1, and ER stress pathways, provide a strong foundation for its further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in unlocking the full therapeutic potential of this compound. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to pave the way for its potential clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol Griess Test [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. mdpi.com [mdpi.com]

Physical and chemical properties of Kuwanon A

An In-depth Technical Guide to Kuwanon A

Introduction

This compound is a prenylated flavonoid, a class of secondary metabolites found in various plant species. It is primarily isolated from the root bark of the mulberry tree (Morus alba L.)[1][2]. As a member of the flavone family, this compound possesses a characteristic C6-C3-C6 backbone structure and has been the subject of research due to its potential biological activities. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.

Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₄O₆ | [3][4] |

| Molecular Weight | 420.45 g/mol | [3][4] |

| Appearance | Not explicitly stated in the provided results. | |

| Melting Point | Data for this compound is not available in the provided search results. For a related compound, Kuwanon C, the melting point is 148 - 150 °C. | [5] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. |

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-3-(3-methylbut-2-enyl)chromen-4-one | [4] |

| CAS Number | 62949-77-3 | [4] |

| Canonical SMILES | CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C4C(=C(C=C3)O)C=CC(O4)(C)C)C | [4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and structural elucidation of natural products. The following sections detail the available spectral data for this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound has been reported, and the chemical shifts are provided in the table below. The data was obtained in Acetone-d₆.

| Carbon Atom | Chemical Shift (δ) ppm |

| Data not fully available in search results |

A full list of assigned chemical shifts for the ¹³C NMR spectrum of this compound was not available in the provided search results. A complete spectrum can be found on spectral databases.

¹H NMR, IR, and UV-Vis Spectral Data

Detailed experimental ¹H NMR, FT-IR, and UV-Vis spectral data for this compound were not available in the provided search results. However, based on its flavonoid structure, the following characteristic signals and absorptions can be expected:

-

¹H NMR: Signals corresponding to aromatic protons, a prenyl group, and hydroxyl groups would be anticipated. The aromatic region would likely show complex splitting patterns characteristic of the substituted benzene rings.

-

FT-IR: Characteristic absorption bands would include those for hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the flavone nucleus, aromatic C=C stretching, and C-O stretching.

-

UV-Vis: Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. Band I, in the range of 300-400 nm, is associated with the B-ring cinnamoyl system, while Band II, in the range of 240-280 nm, is attributed to the A-ring benzoyl system.

Biological Activities

This compound has demonstrated noteworthy biological activities, particularly in the areas of inflammation and adipogenesis.

Anti-inflammatory Effects

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While the precise signaling pathway for this compound is not explicitly detailed in the provided results, related Kuwanon compounds have been shown to exert their anti-inflammatory effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways[6][7][8]. It is plausible that this compound shares a similar mechanism.

The following diagram illustrates the hypothesized mechanism of action for this compound in inhibiting the inflammatory response in macrophages.

Caption: Hypothesized signaling pathway of this compound's anti-inflammatory action.

The following is a general protocol for assessing the inhibitory effect of this compound on nitric oxide production in RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for a specified time (e.g., 1-2 hours).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Data Analysis: The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated control. An IC₅₀ value can be determined from a dose-response curve.

Effects on Adipogenesis

This compound has been reported to significantly inhibit the differentiation of 3T3-L1 preadipocytes. This anti-adipogenic effect suggests its potential in the study of obesity and related metabolic disorders. The differentiation of preadipocytes into mature adipocytes is a complex process regulated by a cascade of transcription factors, with PPARγ and C/EBPα being the master regulators.

The diagram below illustrates the key signaling events during adipogenesis and the potential points of inhibition by this compound.

Caption: Adipogenesis signaling cascade and potential inhibitory targets of this compound.

The following protocol outlines a typical experiment to evaluate the effect of this compound on the differentiation of 3T3-L1 preadipocytes.

-

Cell Culture and Seeding: 3T3-L1 preadipocytes are cultured in DMEM with 10% bovine calf serum. For differentiation, cells are seeded in multi-well plates and grown to confluence.

-

Initiation of Differentiation: Two days post-confluence (Day 0), the medium is replaced with a differentiation medium containing DMEM with 10% fetal bovine serum, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. This compound at various concentrations is added along with the differentiation medium.

-

Maturation: On Day 2, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin, with or without this compound. This medium is replenished every two days.

-

Assessment of Differentiation (Day 8-10):

-

Oil Red O Staining: Mature adipocytes accumulate lipid droplets. Cells are fixed with formalin and stained with Oil Red O solution to visualize these lipid droplets. The stain can be extracted and quantified spectrophotometrically to measure the extent of lipid accumulation.

-

Gene Expression Analysis: The expression levels of key adipogenic markers such as PPARγ, C/EBPα, and aP2 can be quantified using real-time quantitative PCR (RT-qPCR) to assess the effect of this compound at the molecular level.

-

Experimental Workflows

Isolation and Purification of this compound

The general procedure for isolating this compound from the root bark of Morus alba involves solvent extraction followed by chromatographic separation.

Caption: A typical workflow for the isolation and purification of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Kuwanon G | C40H36O11 | CID 5281667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]

- 6. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]

- 7. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Kuwanon A: Application Notes and Protocols for Cancer Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon A is a flavonoid compound isolated from the root bark of Morus alba (white mulberry). Emerging research has highlighted its potential as an anti-cancer agent, demonstrating inhibitory effects on the proliferation and migration of various cancer cells. These application notes provide a comprehensive overview of the cellular effects of this compound on melanoma and gastric cancer cell lines, along with detailed protocols for key experimental assays.

Mechanism of Action

In melanoma , this compound has been shown to suppress cell proliferation and migration by promoting the ubiquitination and subsequent degradation of β-catenin. This is mediated by the upregulation of the E3 ubiquitin ligase synoviolin 1 (SYVN1). The degradation of β-catenin, a key component of the Wnt signaling pathway, leads to cell cycle arrest and a reduction in melanoma cell viability.[1]

In gastric cancer , this compound induces G2/M phase cell cycle arrest and apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway.[2][3] This involves the upregulation of key ER stress markers such as Bip, PERK, eIF2α, ATF4, and GADD153, ultimately leading to programmed cell death.[3]

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (µmol/L) | Citation |

| A375 | Melanoma | 22.29 | [1] |

| MV3 | Melanoma | 21.53 | [1] |

| PIG1 | Immortalized Melanocytes | 32.09 | [1] |

| HaCaT | Human Keratinocytes | 40.54 | [1] |

| MKN-45 | Gastric Cancer | Not explicitly stated, but effective concentrations are in the 10-30 µM range. | [2][4] |

| HGC-27 | Gastric Cancer | Not explicitly stated, but effective concentrations are in the 10-30 µM range. | [2][4] |

Table 2: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cells (MKN-45 & HGC-27)

| Treatment | Cell Line | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Citation |

| Control (DMSO) | MKN-45 | ~55% | ~25% | ~20% | [2] |

| This compound (30 µM) | MKN-45 | ~45% | ~20% | ~35% | [2] |

| Control (DMSO) | HGC-27 | ~60% | ~20% | ~20% | [2] |

| This compound (30 µM) | HGC-27 | ~50% | ~15% | ~35% | [2] |

Note: The percentages are estimations based on the graphical data presented in the cited literature.

Table 3: Effect of this compound on Apoptosis in Gastric Cancer Cells (MKN-45 & HGC-27)

| Treatment | Cell Line | % of Apoptotic Cells (Annexin V+) | Citation |

| Control (DMSO) | MKN-45 | <5% | [2] |

| This compound (30 µM) | MKN-45 | ~25% | [2] |

| Control (DMSO) | HGC-27 | <5% | [2] |

| This compound (30 µM) | HGC-27 | ~30% | [2] |

Note: The percentages are estimations based on the graphical data presented in the cited literature.

Experimental Protocols

Cell Culture

-

Cell Lines:

-

Melanoma: A375, MV3

-

Gastric Cancer: MKN-45, HGC-27

-

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

96-well plates

-

Cancer cells of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of complete culture medium.[5]

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in each well with 100 µL of the this compound dilutions or control medium (containing the same concentration of DMSO as the highest this compound concentration).

-

Incubate the plate for 24 to 48 hours.

-

Add 10 µL of CCK-8 solution to each well.[5]

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (DMSO-treated cells).

Protocol 2: Cell Proliferation Assay (EdU Incorporation)

This protocol measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

24-well plates with sterile coverslips

-

Cancer cells of interest

-

Complete culture medium

-

This compound

-

EdU (5-ethynyl-2'-deoxyuridine) labeling solution (e.g., 10 µM)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® reaction cocktail (containing fluorescent azide)

-

Nuclear counterstain (e.g., Hoechst 33342)

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile coverslips in 24-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for the desired time.

-

Add EdU labeling solution to each well and incubate for 2-4 hours at 37°C.

-

Wash the cells with PBS.

-

Fix the cells with fixative solution for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.

-

Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells with PBS.

-

Stain the nuclei with a nuclear counterstain.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cells of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or DMSO for 48 hours.[2]

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

-

6-well plates

-

Cancer cells of interest

-

Complete culture medium

-

This compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or DMSO for 48 hours.[2]

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with cold PBS and centrifuge to pellet.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Protocol 5: Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins.

Materials:

-

Cancer cells treated with this compound or DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-SYVN1, anti-p21, anti-CDK1, anti-Cyclin B1, anti-Bip, anti-PERK, anti-eIF2α, anti-ATF4, anti-GADD153, and anti-GAPDH or anti-tubulin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C. Recommended dilutions for some antibodies are: SYVN1 (1:1000), β-catenin (1:1000).[6][7]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualization of Signaling Pathways

Caption: this compound action in melanoma cells.

References

- 1. This compound-mediated inhibition of melanoma proliferation and migration via β-catenin ubiquitination promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SYVN1 Polyclonal Antibody (BS-0679R) [thermofisher.com]

- 7. static.abclonal.com [static.abclonal.com]

Application Note: Quantification of Kuwanon A in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note provides a comprehensive protocol for the quantification of Kuwanon A in plant extracts, particularly from species of the genus Morus (mulberry). The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection, offering a reliable and reproducible approach for researchers, scientists, and professionals in drug development. Detailed experimental procedures, including sample preparation and HPLC-PDA analysis, are presented. Additionally, typical validation parameters for related flavonoid compounds are summarized to provide a benchmark for method validation.

Introduction

This compound is a prenylated flavonoid found in various medicinal plants, notably in the root bark and stems of Morus species. It has garnered significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation and quantification of flavonoids in complex plant matrices.[1] This document outlines a robust HPLC method for the determination of this compound.

Experimental Protocols

Sample Preparation

A critical step in the analysis of plant-derived compounds is the efficient extraction of the target analyte from the plant matrix.

Materials:

-

Plant material (e.g., dried and powdered root bark of Morus alba)

-

Methanol (HPLC grade)

-

70% Methanol in water

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

0.22 µm Syringe filters (PTFE or Nylon)

Protocol:

-

Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

-

Add 10 mL of 70% methanol.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Perform ultrasonic-assisted extraction in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the separation and quantification of this compound. These are based on typical methods for related flavonoids from Morus species.[2][3]

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

Photodiode Array (PDA) detector

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4] |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[2] |

| Gradient Elution | A gradient elution is often necessary for complex plant extracts. A typical gradient could be:0-40 min, 35-100% B40-45 min, 100% B45-52 min, 100-35% B52-60 min, 35% B[3] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 266 nm is a suitable wavelength for quantification of related Kuwanons.[2] A PDA detector will allow for the recording of the full UV spectrum. |

Quantification Method

Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from this compound standards of known concentrations.

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of this compound in the plant extracts (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration.

-

Linearity: Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of >0.999 is desirable.

-

Sample Analysis: Inject the prepared plant extract sample into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters for the HPLC quantification of flavonoids, using data for Kuwanon G and Kuwanon C as illustrative examples.[3] These parameters should be experimentally determined for this compound to ensure the validity of the method.

| Parameter | Kuwanon G | Kuwanon C |

| Linearity Range (µg/mL) | 5 - 200 | 5 - 200 |

| Correlation Coefficient (R²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.018 | 0.006 |

| Limit of Quantification (LOQ) (µg/mL) | 0.061 | 0.020 |

| Intra-day Precision (RSD%) | < 2.27 | < 2.27 |

| Inter-day Precision (RSD%) | < 1.65 | < 1.65 |

| Accuracy (Recovery %) | 97.32 - 106.39 | 97.32 - 106.39 |

Visualizations